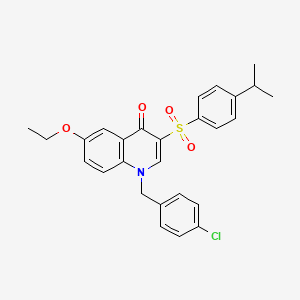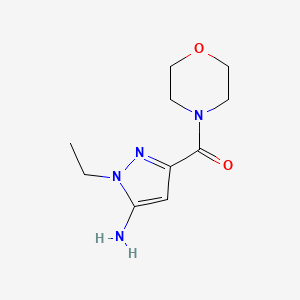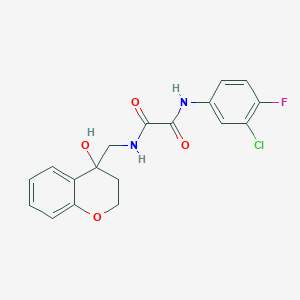![molecular formula C23H25ClN4O3S B2440407 3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422530-13-0](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that certain quinazolines possess significant activity against a variety of bacterial and fungal species, making them potential candidates for the development of new antimicrobial agents. For instance, Desai, Dodiya, and Shihora (2011) synthesized a series of quinazolinone and thiazolidinone compounds showing in vitro antibacterial and antifungal activities. This suggests the potential of quinazoline derivatives in combating microbial infections (Desai, Dodiya, & Shihora, 2011).
Anticonvulsant Activity
Quinazolinone derivatives have also been explored for their anticonvulsant activity. Noureldin et al. (2017) designed and synthesized a series of quinazolin-4(3H)-one derivatives that were evaluated for their anticonvulsant activity, with some compounds showing superior activities compared to reference drugs. This highlights the therapeutic potential of quinazolinones in the treatment of seizure disorders (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
Antitumor Applications
Certain quinazoline compounds have been identified as potent antitumor agents with unique biochemical characteristics, such as a delayed, non-phase-specific cell-cycle arrest. Bavetsias et al. (2002) reported on CB30865, a quinazolin-4-one antitumor agent, and its water-soluble analogues, which showed high growth-inhibitory activity and could serve as a basis for the development of new anticancer drugs (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
Antihistamine Agents
Alagarsamy et al. (2014) synthesized novel quinazolinone derivatives and evaluated them for in vivo H1-antihistaminic activity, indicating the potential use of these compounds as antihistamine agents. Some derivatives showed significant protection against histamine-induced bronchospasm in animal models, suggesting their utility in treating allergic conditions (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).
Mechanism of Action
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-chlorobenzyl chloride with N-(3-morpholin-4-ylpropyl)amine to form the intermediate, which is then reacted with 2-mercaptoquinazoline-4-one to yield the final product.", "Starting Materials": [ "4-chlorobenzyl chloride", "N-(3-morpholin-4-ylpropyl)amine", "2-mercaptoquinazoline-4-one" ], "Reaction": [ "Step 1: 4-chlorobenzyl chloride is reacted with N-(3-morpholin-4-ylpropyl)amine in the presence of a base such as triethylamine to form the intermediate 3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)amine.", "Step 2: The intermediate is then reacted with 2-mercaptoquinazoline-4-one in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to yield the final product, 3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS No. |
422530-13-0 |
Molecular Formula |
C23H25ClN4O3S |
Molecular Weight |
472.99 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3S/c24-18-5-2-16(3-6-18)15-28-22(30)19-7-4-17(14-20(19)26-23(28)32)21(29)25-8-1-9-27-10-12-31-13-11-27/h2-7,14H,1,8-13,15H2,(H,25,29)(H,26,32) |
InChI Key |
LSVWZLGUMMSISX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)
![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2440335.png)
![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)
![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2440339.png)
![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2440340.png)

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2440342.png)
![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2440344.png)

